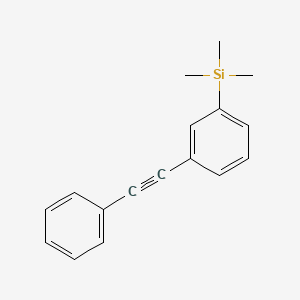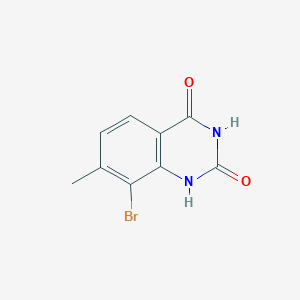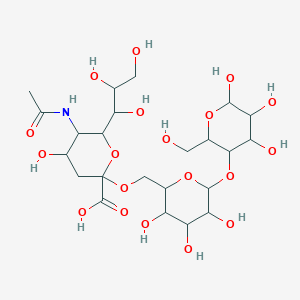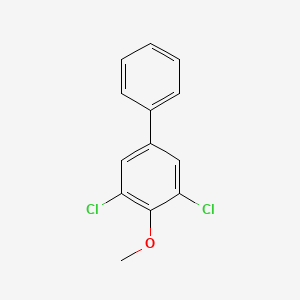
Dipropyl nonanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El nonanodioato de dipropilo, también conocido como azelato de dipropilo, es un compuesto orgánico con la fórmula molecular C15H28O4. Es un éster derivado del ácido nonanodioico (ácido azelaico) y el propanol. Este compuesto es conocido por sus aplicaciones en varios campos industriales y científicos debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El nonanodioato de dipropilo se puede sintetizar mediante la esterificación del ácido nonanodioico con propanol. La reacción generalmente implica el uso de un catalizador ácido, como el ácido sulfúrico, para facilitar el proceso de esterificación. Las condiciones de reacción generalmente incluyen calentar la mezcla a un rango de temperatura de 100-150 ° C para lograr un rendimiento óptimo.
Métodos de Producción Industrial
En entornos industriales, la producción de nonanodioato de dipropilo a menudo implica procesos de esterificación continuos. Este método garantiza una producción constante y de alto rendimiento del compuesto. El uso de catalizadores avanzados y condiciones de reacción optimizadas mejora aún más la eficiencia del proceso de producción industrial.
Análisis De Reacciones Químicas
Tipos de Reacciones
El nonanodioato de dipropilo experimenta varias reacciones químicas, que incluyen:
Hidrólisis: En presencia de agua y un catalizador ácido o básico, el nonanodioato de dipropilo se puede hidrolizar nuevamente en ácido nonanodioico y propanol.
Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que lleva a la formación de ácidos carboxílicos y otros productos oxidados.
Reducción: Las reacciones de reducción pueden convertir el nonanodioato de dipropilo en alcoholes y otras formas reducidas.
Reactivos y Condiciones Comunes
Hidrólisis: Condiciones ácidas o básicas con agua.
Oxidación: Agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo.
Reducción: Agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Productos Principales Formados
Hidrólisis: Ácido nonanodioico y propanol.
Oxidación: Ácidos carboxílicos y otros derivados oxidados.
Reducción: Alcoholes y otros compuestos reducidos.
Aplicaciones Científicas De Investigación
El nonanodioato de dipropilo tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como reactivo en síntesis orgánica y como intermedio en la producción de otros compuestos químicos.
Biología: Investigado por sus potenciales actividades biológicas e interacciones con varias biomoléculas.
Medicina: Explorado por sus potenciales propiedades terapéuticas y como componente en formulaciones de medicamentos.
Industria: Utilizado en la fabricación de polímeros, lubricantes y plastificantes debido a su estabilidad química y propiedades físicas deseables.
Mecanismo De Acción
El mecanismo de acción del nonanodioato de dipropilo implica su interacción con objetivos moleculares y vías específicas. En sistemas biológicos, puede interactuar con enzimas y receptores, influyendo en varios procesos bioquímicos. Los objetivos moleculares y vías exactos pueden variar según la aplicación y el contexto específicos de su uso.
Comparación Con Compuestos Similares
El nonanodioato de dipropilo se puede comparar con otros compuestos similares, como:
Nonanodioato de dietilo: Otro éster del ácido nonanodioico, pero con grupos etilo en lugar de grupos propilo.
Nonanodioato de dimetilo: Un éster del ácido nonanodioico con grupos metilo.
Nonanodioato de dibutilo: Un éster del ácido nonanodioico con grupos butilo.
Unicidad
El nonanodioato de dipropilo es único debido a su estructura de éster específica, que le confiere propiedades químicas y físicas distintas. Sus grupos propilo contribuyen a su solubilidad, reactividad y estabilidad general, lo que lo hace adecuado para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
6624-68-6 |
|---|---|
Fórmula molecular |
C15H28O4 |
Peso molecular |
272.38 g/mol |
Nombre IUPAC |
dipropyl nonanedioate |
InChI |
InChI=1S/C15H28O4/c1-3-12-18-14(16)10-8-6-5-7-9-11-15(17)19-13-4-2/h3-13H2,1-2H3 |
Clave InChI |
QNYVMFXFJYGAJO-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)CCCCCCCC(=O)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(E)-2-[2-[[2-[3-amino-2-[2-[[2-amino-3-hydroxy-2-(hydroxymethyl)propanoyl]amino]propanoylamino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]propanoylamino]-3-methylpent-2-enoyl]amino]-3-hydroxypropanoic acid](/img/structure/B12094002.png)
![2-(4,6-Diaminopyrazolo[3,4-d]pyrimidin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12094005.png)
![benzyl N-[6-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate](/img/structure/B12094027.png)

![2-[(6-Ethoxy-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B12094032.png)



![tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12094056.png)


![Methyl 3-bromo-4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B12094061.png)


